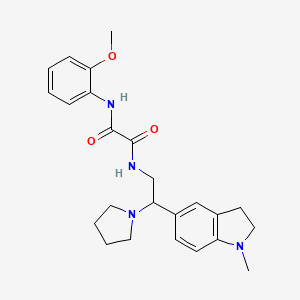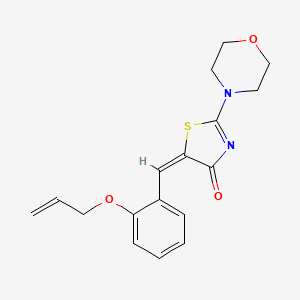
(2S)-2-(2,3-Dihydro-1-benzofuran-3-yl)propan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2-(2,3-Dihydro-1-benzofuran-3-yl)propan-1-amine, also known as DBF or 3,4-Methylenedioxy-N-ethylamphetamine (MDEA), is a psychoactive drug that belongs to the amphetamine class. It is a derivative of 3,4-methylenedioxyphenylpropan-2-amine (MDMA) and has similar effects on the central nervous system. DBF is a popular research chemical that is used in scientific studies to investigate its potential therapeutic applications.
Mecanismo De Acción
(2S)-2-(2,3-Dihydro-1-benzofuran-3-yl)propan-1-amine works by increasing the release of serotonin, dopamine, and norepinephrine in the brain. It also acts as a monoamine oxidase inhibitor, which further increases the levels of these neurotransmitters.
Biochemical and Physiological Effects:
(2S)-2-(2,3-Dihydro-1-benzofuran-3-yl)propan-1-amine has been shown to have various biochemical and physiological effects on the body. It increases heart rate, blood pressure, and body temperature. It also causes the release of stress hormones, such as cortisol and adrenaline. (2S)-2-(2,3-Dihydro-1-benzofuran-3-yl)propan-1-amine has been shown to have neuroprotective effects, as it can protect neurons from oxidative stress and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(2S)-2-(2,3-Dihydro-1-benzofuran-3-yl)propan-1-amine has several advantages for lab experiments. It is relatively easy to synthesize and has a long shelf life. It also has a well-characterized mechanism of action, which makes it a useful tool for investigating the effects of monoamine release on the brain. However, (2S)-2-(2,3-Dihydro-1-benzofuran-3-yl)propan-1-amine has several limitations, including its potential for abuse and toxicity. It is also difficult to control the dose and duration of exposure in animal studies.
Direcciones Futuras
There are several future directions for research on (2S)-2-(2,3-Dihydro-1-benzofuran-3-yl)propan-1-amine. One area of interest is its potential use in the treatment of depression and anxiety disorders. (2S)-2-(2,3-Dihydro-1-benzofuran-3-yl)propan-1-amine has been shown to have similar effects to MDMA, which has been investigated for its therapeutic potential in these conditions. Another area of interest is the development of safer and more effective derivatives of (2S)-2-(2,3-Dihydro-1-benzofuran-3-yl)propan-1-amine that have fewer side effects and greater therapeutic potential. Finally, there is a need for more research on the long-term effects of (2S)-2-(2,3-Dihydro-1-benzofuran-3-yl)propan-1-amine exposure on the brain and body.
Métodos De Síntesis
(2S)-2-(2,3-Dihydro-1-benzofuran-3-yl)propan-1-amine can be synthesized using various methods, including the reductive amination of 1-(3,4-methylenedioxyphenyl)-2-nitropropene with ethylamine. Another method involves the reduction of 1-(3,4-methylenedioxyphenyl)-2-nitropropene with sodium borohydride in the presence of acetic acid.
Aplicaciones Científicas De Investigación
(2S)-2-(2,3-Dihydro-1-benzofuran-3-yl)propan-1-amine has been studied extensively in scientific research for its potential therapeutic applications. It has been shown to have antidepressant and anxiolytic effects in animal models. (2S)-2-(2,3-Dihydro-1-benzofuran-3-yl)propan-1-amine has also been investigated for its potential use in the treatment of Parkinson's disease, as it has been shown to increase dopamine release in the brain.
Propiedades
IUPAC Name |
(2S)-2-(2,3-dihydro-1-benzofuran-3-yl)propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-8(6-12)10-7-13-11-5-3-2-4-9(10)11/h2-5,8,10H,6-7,12H2,1H3/t8-,10?/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYXIEDBVNSVBQN-HNHGDDPOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C1COC2=CC=CC=C12 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CN)C1COC2=CC=CC=C12 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

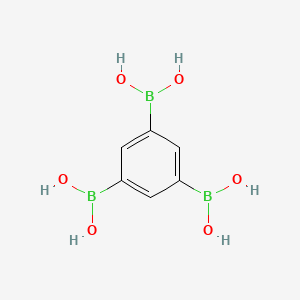
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamide](/img/structure/B2435343.png)
![2-(3'-(3-fluorophenyl)-5-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-phenylacetamide](/img/structure/B2435344.png)

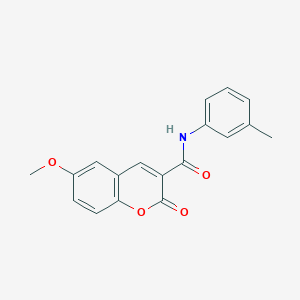
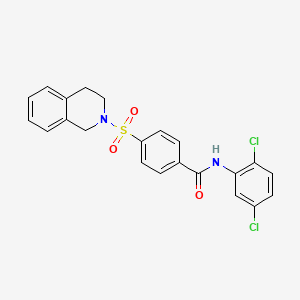
![2-methoxy-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzenesulfonamide](/img/structure/B2435348.png)




